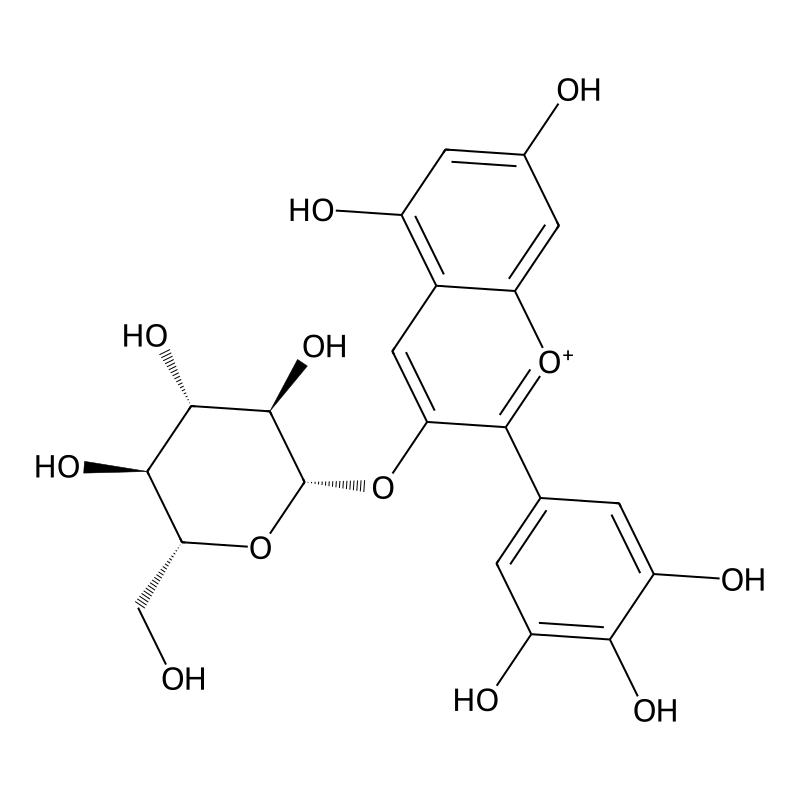

Delphinidin 3-glucoside

Content Navigation

Researchers seeking a reliable natural blue colorant or antioxidant standard face challenges with inconsistent extracts and unwanted color shifts. Delphinidin 3-glucoside (CAS 50986-17-9) solves these issues.

- Unique blue-to-violet hue stable at pH

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Delphinidin 3-O-beta-D-glucoside is an anthocyanin cation consisting of delphinidin having a beta-D-glucosyl residue attached at the 3-hydroxy position. It has a role as a plant metabolite. It is a beta-D-glucoside and an anthocyanin cation. It derives from a delphinidin. It is a conjugate acid of a delphinidin 3-O-beta-D-glucoside betaine.

Purity

Package Size

Delphinidin 3-glucoside (CAS 50986-17-9) is a primary water-soluble anthocyanin pigment responsible for deep blue-to-purple hues in many fruits and flowers. As a glycoside of the anthocyanidin delphinidin, it is frequently utilized in research and development as a natural colorant, a potent antioxidant for nutraceutical and cosmetic formulations, and as an analytical standard for quantifying anthocyanins in complex mixtures like food products. Its value is defined by its specific chromatic properties under varying pH and its distinct antioxidant capacity relative to other common anthocyanins.

Research Fit

Substituting Delphinidin 3-glucoside with seemingly similar compounds introduces critical performance failures. Using a different anthocyanin, such as Cyanidin 3-glucoside, results in a significant color shift from blue-purple to red, altering the final product's visual properties. Opting for the aglycone form, Delphinidin, dramatically reduces water solubility and stability, complicating aqueous formulations and processing. The glucose moiety at the 3-position is crucial for both solubility and stability compared to its aglycone. Furthermore, relying on crude plant extracts instead of this high-purity compound introduces variability in concentration and composition, compromising experimental reproducibility and dosage accuracy in regulated applications.

Substitution Risk

Superior Antioxidant Activity from B-Ring Hydroxylation

The antioxidant capacity of anthocyanins is directly linked to the number of hydroxyl groups on the B-ring. Delphinidin 3-glucoside, with three B-ring hydroxyl groups, demonstrates significantly higher radical scavenging activity than analogs with fewer groups. In comparative studies, the rank order of antioxidant activity is consistently delphinidin > petunidin > cyanidin > malvidin. For example, delphinidin derivatives show higher activity than their cyanidin-based counterparts in assays measuring protection against lipid peroxidation.

| Evidence Dimension | Antioxidant Activity Ranking |

| Target Compound Data | Highest activity class (Delphinidin derivatives) |

| Comparator Or Baseline | Lower activity classes (Cyanidin, Malvidin, Peonidin derivatives) |

| Quantified Difference | Qualitatively ranked higher; specific quantitative difference varies by assay. |

| Conditions | Various in-vitro antioxidant assays (e.g., DPPH, ABTS, lipid peroxidation inhibition). |

For applications requiring maximal antioxidant potency, the delphinidin core provides a structural advantage over other common anthocyanin classes.

Lower Thermal Stability vs. Cyanidin Glycosides

While potent, Delphinidin 3-glucoside is more susceptible to thermal degradation than other common anthocyanins, a critical factor for food processing and formulation. In a comparative study of blueberry juice, delphinidin glycosides were found to be more susceptible to thermal treatment than cyanidin glycosides. This is consistent with the general principle that increased hydroxylation on the B-ring, which boosts antioxidant activity, tends to reduce pigment stability. This trade-off is a key material selection parameter.

| Evidence Dimension | Thermal Degradation Susceptibility |

| Target Compound Data | More susceptible to thermal degradation |

| Comparator Or Baseline | Cyanidin glycosides (less susceptible) |

| Quantified Difference | Not quantified directly, but observed as having faster degradation in a mixed system. |

| Conditions | Heating of commercial blueberry juice from 75°C to 95°C. |

A buyer must select Delphinidin 3-glucoside for its high antioxidant activity, while carefully managing thermal exposure during processing to prevent degradation and color loss, a constraint not as severe for cyanidin-based alternatives.

Blue Color and pH Sensitivity vs. Malvidin

The color of an anthocyanin solution is highly dependent on its structure and the pH. Delphinidin 3-glucoside provides characteristic blue-violet hues, which differ significantly from the more reddish-purple of malvidin-based pigments. However, this color is generally less stable as pH increases. For instance, in one study, Malvidin 3-glucoside solutions showed relatively high color stability in slightly alkaline regions, whereas Delphinidin 3-glucoside's color changes more severely with rising pH. Specifically, the flavylium cation of Delphinidin 3-glucoside is less stable than that of Cyanidin 3-glucoside in buffered solutions, leading to faster discoloration as pH moves from acidic towards neutral.

| Evidence Dimension | Color Stability vs. pH |

| Target Compound Data | Less color stable with increasing pH; provides blue-violet hues. |

| Comparator Or Baseline | Malvidin 3-glucoside (more color stable at higher pH); Cyanidin 3-glucoside (more stable in buffered solutions). |

| Quantified Difference | Qualitatively observed to have more severe color changes and lower stability as pH rises compared to Mv-3-G and Cy-3-G. |

| Conditions | Aqueous solutions across a pH range of 1-12. |

This compound should be selected specifically for applications requiring its unique blue-violet hue in well-controlled, acidic environments (pH < 4) where alternatives like Malvidin 3-glucoside would provide an undesirable reddish color.

High-Potency Antioxidant Serums & Nutraceuticals

Leverage the superior antioxidant capacity of the delphinidin core for aqueous-based cosmetic or dietary supplement formulations where maximum radical scavenging activity is the primary objective and processing involves minimal heat exposure.

Natural Blue-Violet Colorant for Acidic Foods

Utilize as a specialty colorant in applications requiring a distinct blue-to-violet shade, such as yogurts, fruit preparations, and beverages, where the pH can be maintained below 4 to ensure color stability.

Analytical Standard for Food & Beverage QC

Employ as a high-purity analytical standard for the accurate HPLC-based quantification of Delphinidin 3-glucoside in raw materials (e.g., bilberry, blackcurrant extracts) and finished food products, ensuring quality control and accurate labeling.

SAR Study Tool

Use as a benchmark compound in studies comparing the biological efficacy (e.g., anti-inflammatory, enzyme inhibition) of different anthocyanins to elucidate how the number and position of hydroxyl groups on the B-ring influence molecular activity.

Application Fit

References

- [1] Kopacz, M., et al. (2020). Analytical and Theoretical Studies of Antioxidant Properties of Chosen Anthocyanins; A Structure-Dependent Relationships. *Molecules*, 25(19), 4495.

- [2] Cabrita, L., Fossen, T., & Andersen, Ø. M. (2000). Colour and stability of the six common anthocyanidin 3-glucosides in aqueous solutions. *Food Chemistry*, 68(1), 101-107.

UNII

Other CAS

Wikipedia

Explore Compound Types